molecular formula C10H9N3O B3358404 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 79707-49-6

2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No.: B3358404
CAS No.: 79707-49-6
M. Wt: 187.2 g/mol
InChI Key: OQYGXNFGWLDYKB-UHFFFAOYSA-N
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Description

2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a chemical building block based on the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry . This fused bicyclic system is recognized as a priority pharmacophore and is present in several marketed drugs due to its wide range of biological activities . Research into derivatives of imidazo[1,2-a]pyridine has shown they possess notable biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Furthermore, some derivatives are being investigated for their potential to treat neurodegenerative conditions, such as Alzheimer's disease, by targeting neuroinflammation . The compound features a reactive acetonitrile group, which offers a versatile handle for further chemical modification and synthesis of more complex molecules for biological evaluation . It is supplied as a high-purity material intended for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(8-hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-8(4-5-11)13-6-2-3-9(14)10(13)12-7/h2-3,6,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGXNFGWLDYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537355
Record name (8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-49-6
Record name (8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate nitrile precursors under controlled conditions . The reaction conditions often involve the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 8-hydroxy-2-methylimidazo[1,2-a]pyridine exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, including:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in tumor growth, making them potential candidates for cancer therapies. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit c-KIT, a receptor tyrosine kinase implicated in several cancers such as gastrointestinal stromal tumors (GIST) .

Neuroprotective Effects

There is emerging evidence that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. These compounds could potentially be utilized in treating neurodegenerative diseases by modulating neuroinflammatory processes and protecting neuronal cells from apoptosis.

Antimicrobial Properties

Some studies suggest that related imidazo compounds exhibit antimicrobial activities against various pathogens. This could open avenues for developing new antimicrobial agents based on the scaffold of 2-(8-hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile.

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that a derivative of imidazo[1,2-a]pyridine showed significant inhibition of tumor cell proliferation in vitro and in vivo models. The compound was effective against cell lines resistant to conventional therapies, suggesting its potential as a second-line treatment option .

Case Study 2: Neuroprotection

In preclinical trials, a related compound was tested for its effects on neurodegenerative disease models. Results indicated that treatment with the compound reduced markers of oxidative stress and inflammation in neuronal cells, supporting its potential use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazopyridine acetonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Key Observations

Substituent Effects on Polarity: The 8-hydroxy derivative is more polar than its 8-benzyloxy analog (76081-98-6), which may enhance aqueous solubility but reduce membrane permeability .

Synthetic Accessibility :

  • Unsubstituted analogs (e.g., Compound 7) achieve higher yields (72.4%) compared to phenyl-substituted derivatives (53% for Compound 23), likely due to fewer steric and electronic challenges .
  • Microwave-assisted synthesis (e.g., in ) improves efficiency for complex derivatives like 2-(3,4-dimethoxyphenyl) analogs .

Spectral Signatures :

  • The CH₂CN group consistently appears as a singlet near δ 3.85 in ¹H NMR, confirming the acetonitrile moiety’s presence .
  • Aromatic proton shifts vary significantly with substituents (e.g., δ 7.15–8.37 for 7-phenyl vs. δ 6.84–8.31 for unsubstituted cores) .

The 6-chloro-4-chlorophenyl derivative (82626-72-0) may face metabolic challenges due to its halogenated structure .

Biological Activity

2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile, a derivative of imidazo[1,2-a]pyridine, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and case studies.

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known to influence its biological interactions. The compound's IUPAC name and molecular formula are as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. A study by Konstantinidou et al. (2020) highlighted the effectiveness of related compounds in inhibiting Mycobacterium tuberculosis by targeting adenosine triphosphate (ATP) synthesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable investigation demonstrated that related imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the imidazo[1,2-a]pyridine core significantly affect biological activity. For example, the introduction of hydroxyl and nitrile groups enhances antimicrobial and anticancer activities. A detailed SAR analysis indicated that electron-withdrawing groups play a crucial role in enhancing potency against targeted pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed higher inhibition zones compared to their unsubstituted counterparts.

CompoundInhibition Zone (mm)Bacterial Strain
2-(8-Hydroxy...acetonitrile18Escherichia coli
8-Hydroxy...pyridine derivative15Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-4315.04.5
Jurkat4.03.8

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in DNA synthesis and cellular metabolism, leading to apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by reacting 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde with alkyl halides in acetone under reflux, using sodium carbonate as a base and sodium iodide as a catalyst. This method achieved an 86.5% yield after 24 hours at room temperature, followed by crystallization from toluene/diisopropylether . Another approach employs multicomponent reactions (MCRs), such as combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes and amines under ultrasonic irradiation to form fused heterocycles, which can be adapted for analogous structures .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing substituents on the imidazo[1,2-a]pyridine core. X-ray crystallography is used to resolve complex stereochemistry, as demonstrated in studies of triazolopyridine carbonitriles . Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weights and fragmentation patterns, especially for nitrile-containing derivatives .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s methodology combines computational reaction path searches with experimental data to optimize conditions. This approach reduces trial-and-error by simulating interactions between the nitrile group and electrophilic agents, guiding solvent selection and catalyst design . DFT studies on analogous imidazo[1,2-a]pyridines have elucidated electronic properties, such as charge distribution at the hydroxy and nitrile sites, informing regioselective modifications .

Q. What strategies resolve contradictions in reported reaction yields for imidazo[1,2-a]pyridine syntheses?

  • Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or purification methods. For example, sodium iodide enhances nucleophilic substitution in acetonitrile-based reactions, but its omission can reduce yields by 20–30% . Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, stoichiometry). A study on triazolopyridines used ultrasonic irradiation (60 W) to accelerate MCRs, achieving higher yields (75–90%) compared to thermal methods (50–70%) .

Q. How are multi-component reactions (MCRs) optimized to synthesize functionalized derivatives?

  • Methodological Answer : MCRs benefit from modular reactants. A protocol for benzo[4,5]imidazo[1,2-a]pyridines combined 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and ammonium acetate in ethanol under reflux. Key optimizations included:
  • Solvent polarity : Ethanol improved solubility of nitrile intermediates.
  • Catalyst : AlCl3 facilitated cyclization at 80°C.
  • Work-up : Column chromatography (silica gel, ethyl acetate/hexane) isolated products in >85% purity .

Q. What role do catalysts play in modifying the reactivity of the acetonitrile moiety?

  • Methodological Answer : Catalysts like AlCl3 or NaI activate the nitrile group for nucleophilic additions. For example, AlCl3 promotes Michael additions of acetonitrile to α,β-unsaturated carbonyls, forming intermediates for triazolopyridines . Sodium iodide facilitates SN2 reactions in alkylation steps, as seen in the synthesis of alkoxy-alkyl carbamate derivatives . Transition-metal catalysts (e.g., Pd/C) are avoided due to potential coordination with the hydroxy group, which could deactivate the catalyst .

Key Data from Literature

Parameter Conditions/Results Reference
Optimal reaction temperature80°C (for AlCl3-catalyzed cyclization)
Yield enhancementUltrasonic irradiation (60 W) improves yields by 20%
Crystallization solventsToluene/diisopropylether (1:1) for high purity
DFT-predicted reactivityNitrile group exhibits strong electrophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Reactant of Route 2
2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

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